Benzo[d]isothiazol-4-ol
Description
Properties
IUPAC Name |
1,2-benzothiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-2-1-3-7-5(6)4-8-10-7/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJPIWHDLNJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Thiophene derivatives undergo acylation using chloropropionyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloroethane at −5°C to 25°C. This step forms a thienyl ketone intermediate, which is critical for subsequent reduction.
Ketone Reduction
The ketone intermediate is reduced using NaBH₄ in ethanol or BH₃-THF in diethyl ether. Racemic this compound is obtained in 70–85% yield. For enantioselective synthesis, chiral boron-based reducing agents (e.g., CBS catalyst) achieve enantiomeric excess (ee) >90%.
Chiral Resolution of Racemic Mixtures
Resolution of racemic this compound is accomplished via chiral chromatography or diastereomeric salt formation. The patent highlights the use of macroporous polystyrene resins (e.g., ArgoPore™) for large-scale separations. Chiralpak® columns with cellulose-based stationary phases resolve enantiomers with >99% ee, albeit at elevated costs.
Solid-Phase Synthesis Using Resin-Bound Intermediates
A scalable industrial approach employs solid-phase synthesis to streamline purification.
Resin Functionalization
ArgoPore-Cl resin is treated with methylamine in methanol to generate a secondary amine-bound support.
Mannich Reaction
The resin-bound amine reacts with formaldehyde, hydrochloric acid, and substituted acetophenones in isopropanol, forming an aminoketone intermediate.
Borohydride Reduction
Sodium borohydride in ethanol/triethylene glycol dimethyl ether reduces the ketone to the alcohol, yielding this compound with >90% purity after cleavage from the resin.
Weinreb Amide Methodology
Weinreb Amide Synthesis
N-methyl-O-methylhydroxylamine reacts with 3-bromopropanoyl chloride to form a Weinreb amide intermediate.
Grignard Addition
Organometallic reagents (e.g., alkyl Grignard) add to the Weinreb amide, producing a ketone that is subsequently reduced to this compound.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Demethylation | 60–70% | >95% | Moderate | High |
| Friedel-Crafts/Reduction | 70–85% | 85–90% | High | Moderate |
| Solid-Phase Synthesis | 80–90% | >90% | Industrial | Low (bulk) |
| Weinreb Amide | 65–75% | 80–85% | Moderate | High |
Mechanistic Insights and Optimization
Demethylation Kinetics
The demethylation of 7-methoxy-benzo[d]isothiazole follows second-order kinetics, with rate constants (k) increasing linearly with pyridine concentration. Solvent effects are pronounced, with THF providing a 1.5× rate enhancement over dichloromethane.
Enantioselective Reductions
Chiral reductions using (R)-CBS catalyst exhibit stereoelectronic control, favoring the (S)-enantiomer via a Zimmerman-Traxler transition state.
Industrial Applications and Challenges
Large-scale production favors solid-phase synthesis due to minimal purification steps and high throughput. However, resin costs and reagent compatibility remain challenges. Recent advances in continuous-flow systems promise to enhance the Friedel-Crafts/Reduction route’s feasibility for ton-scale manufacturing .
Scientific Research Applications
Pharmaceutical Applications
BIT has shown promise in several pharmaceutical applications, particularly due to its antimicrobial properties:
-
Antimicrobial Activity :
- BIT exhibits significant antibacterial effects against various strains, including Bacillus subtilis and Staphylococcus aureus. Studies indicate that its derivatives can disrupt bacterial cell membranes, leading to cell death.
- The compound has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential use in treating bacterial infections.
- Anti-HIV Properties :
- Potential as Anticancer Agents :
Material Science Applications
In addition to its biological applications, BIT is also utilized in materials science:
-
Preservatives :
- BIT is commonly used as a preservative in various industrial applications due to its antifungal and antibacterial properties. It helps extend the shelf life of products by preventing microbial growth.
-
Polymer Additives :
- The compound is incorporated into polymers to enhance their resistance to microbial degradation. This application is particularly relevant in the production of coatings and adhesives where durability is essential.
Case Studies and Research Findings
Several studies have documented the efficacy of BIT in various applications:
- A study published in 2021 highlighted the synthesis of BIT derivatives with enhanced antibacterial properties compared to the parent compound, demonstrating improved efficacy against resistant bacterial strains .
- Another investigation focused on the photochemical properties of BIT, exploring its potential for use in photodynamic therapy (PDT) for cancer treatment. Preliminary findings suggested that BIT could be activated by light to produce reactive oxygen species that induce cell death in cancer cells .
Mechanism of Action
The biological activity of benzo[d]isothiazol-4-ol is primarily attributed to its ability to form stable interactions with enzymes and receptors. The sulfur atom in the isothiazole ring can form chalcogen bonds with target proteins, facilitating the binding and subsequent biological effects . Additionally, the compound can inhibit enzymes by forming mixed disulfides with thiol groups at the active sites .
Comparison with Similar Compounds
Key Findings :
- This compound’s hydroxyl group may enhance binding to biological targets (e.g., kinases or receptors) compared to non-hydroxylated analogs.
Biological Activity
Benzo[d]isothiazol-4-ol is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a fused benzene and isothiazole ring system, characterized by the presence of sulfur and nitrogen atoms. This unique structure allows it to interact effectively with various biological targets, including enzymes and receptors.
Key Features:
- Molecular Formula: C7H5NOS
- Molecular Weight: 153.19 g/mol
- Chemical Structure:
The biological activity of this compound primarily stems from its ability to form stable interactions with biological macromolecules. The sulfur atom in the isothiazole ring can engage in chalcogen bonding, enhancing its binding affinity to target proteins. This interaction can lead to various biological effects, including enzyme inhibition and modulation of receptor activity.
Biological Activities
-
Antimicrobial Activity:
This compound has demonstrated significant antimicrobial properties against a range of pathogens. It has been particularly effective against:- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
-
Anticancer Properties:
Research indicates that this compound derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds modified with arylidene moieties have shown anti-proliferative activity against leukemia and solid tumor-derived cell lines . -
Enzyme Inhibition:
The compound has been explored for its potential to inhibit specific enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of this compound derivatives were synthesized and tested for their antibacterial activity. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |
| Compound B | High (MIC = 8 µg/mL) | Moderate (MIC = 64 µg/mL) |
Case Study 2: Cytotoxicity in Cancer Cells
In another study, this compound derivatives were evaluated for their cytotoxic effects on human CD4+ lymphocytes and leukemia cell lines. The findings revealed that some derivatives inhibited cell growth significantly.
| Derivative | IC50 (µM) against CD4+ Lymphocytes | IC50 (µM) against Leukemia Cells |
|---|---|---|
| Derivative X | 25 | 15 |
| Derivative Y | 30 | 10 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[d]isothiazol-4-ol, and how can reaction conditions be optimized for higher yields?
- This compound derivatives are typically synthesized via condensation reactions involving aryl isothiocyanates and amines. For example, 4-(Benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates under reflux in ethanol to form oxadiazinane-thiones or triazinane-thiones, with yields ranging from 60% to 85% depending on substituents . Optimization involves solvent selection (e.g., ethanol for solubility), temperature control (80–100°C), and stoichiometric ratios of reactants. Catalytic additives like triethylamine can enhance cyclization efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Key techniques include:
- NMR spectroscopy : For structural confirmation (e.g., distinguishing between oxadiazinane and triazinane regioisomers via H and C chemical shifts) .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ions (e.g., [M+H] peaks matching theoretical values within 0.001 Da) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition temperatures >300°C for OLED host materials) .
Advanced Research Questions
Q. How do computational methods like density-functional theory (DFT) aid in predicting the electronic properties of this compound derivatives?
- DFT calculations at the B3LYP/6-31G level optimize molecular geometries and predict frontier orbitals (HOMO/LUMO). For instance, derivatives with electron-deficient benzoisothiazole cores exhibit LUMO levels near -2.5 eV, suitable for electron transport in OLEDs. These models also correlate with experimental optical bandgaps (e.g., 3.32–3.44 eV) and triplet energies (~3.0 eV) for TADF applications .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Discrepancies in antimicrobial activity (e.g., compound 4a vs. 4d in MIC values) arise from substituent effects. Systematic SAR studies using standardized assays (e.g., broth microdilution for fungi/bacteria) and statistical analysis (ANOVA) can isolate structural contributors. For example, electron-withdrawing groups enhance antifungal activity by disrupting membrane integrity .
Q. How are this compound derivatives engineered as host materials in solution-processable TADF-OLEDs?
- Derivatives like CzBBIT incorporate carbazole donors and benzoisothiazole acceptors to achieve bipolar charge transport. Key metrics include:
- Triplet energy () : ≥3.0 eV to prevent exciton quenching in green TADF emitters.
- Solubility : Toluene-processable blends (e.g., 45 wt% IAcTr-out in CzBBIT ) achieve film homogeneity (AFM roughness <1 nm).
- Device Performance : External quantum efficiencies (EQE) up to 23.3% with low efficiency roll-off (<10% at 1,000 cd/m) .
Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane/isopropanol gradients. Asymmetric synthesis via organocatalysts (e.g., L-proline) achieves enantiomeric excess (ee) >90% in cyclization steps .
Methodological Considerations
Q. How are transient photoluminescence (TRPL) decay curves analyzed to confirm TADF behavior in this compound-based films?
- TRPL measurements (0–50 µs range) fit biexponential decay models:
- Prompt Component : Lifetime <1 µs (singlet-state emission).
- Delayed Component : Lifetime ~10–20 µs (triplet-to-singlet upconversion).
- A high delayed-to-prompt ratio (>50%) confirms efficient reverse intersystem crossing (RISC) in CzBBIT:IAcTr-out blends .
Q. What statistical approaches validate the significance of substituent effects on pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
